molecular formula C20H19N3O4 B10787479 Nik-smi1

Nik-smi1

Cat. No.: B10787479
M. Wt: 365.4 g/mol
InChI Key: LQSHXYHWYGKAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nik-smi1 is a small molecule inhibitor of the nuclear factor kappa B-inducing kinase (NIK). This compound is known for its high selectivity and potency in inhibiting the non-canonical nuclear factor kappa B signaling pathway. The inhibition of this pathway has significant implications in the treatment of various inflammatory diseases, autoimmune disorders, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nik-smi1 is synthesized through a multi-step organic synthesis processThe final product is obtained through purification processes such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Nik-smi1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyridine ring and the methoxy group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further analyzed for their biological activity and potential therapeutic applications .

Scientific Research Applications

Nik-smi1 has a wide range of applications in scientific research:

Mechanism of Action

Nik-smi1 exerts its effects by selectively inhibiting the nuclear factor kappa B-inducing kinase. This inhibition prevents the activation of the non-canonical nuclear factor kappa B signaling pathway, which is involved in the regulation of genes associated with inflammation, immune response, and cell survival. The molecular targets include the nuclear factor kappa B-inducing kinase itself and downstream signaling molecules such as p52 and RelB .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its high selectivity and potency in inhibiting the non-canonical nuclear factor kappa B signaling pathway. This specificity reduces off-target effects and enhances its therapeutic potential in treating diseases associated with this pathway .

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

6-[3-[2-(3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl)ethynyl]phenyl]-4-methoxypyridine-2-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24)

InChI Key

LQSHXYHWYGKAMX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O

Origin of Product

United States

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